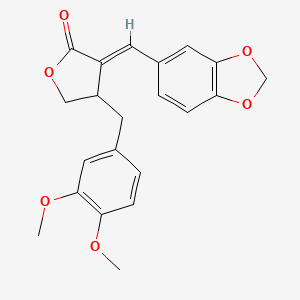
Suchilactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Suchilactone is a lignan compound extracted from the plant Monsonia angustifolia E.Mey. ex A.Rich. (Geraniaceae). It is known for its potential pharmacological activities, particularly its inhibitory effects on acute myeloid leukaemia (AML) cells .
Méthodes De Préparation
Suchilactone can be extracted from Monsonia angustifolia using organic solvents like chloroform and ethanol. The compound is typically obtained in the form of orange-yellow to red-brown crystals
Analyse Des Réactions Chimiques
Suchilactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed reaction conditions and products are not extensively documented.
Substitution: this compound can undergo substitution reactions, particularly involving its functional groups. Common reagents and conditions for these reactions are not specified in the available literature.
Applications De Recherche Scientifique
Suchilactone has shown significant potential in scientific research, particularly in the field of medicine. It has been found to inhibit the growth of acute myeloid leukaemia cells by inactivating the SHP2 protein, which is involved in cell proliferation and apoptosis This makes this compound a promising candidate for the treatment of acute myeloid leukaemia
Mécanisme D'action
Suchilactone exerts its effects by binding to the SHP2 protein and inhibiting its activation. This inhibition blocks the activation of the ERK pathway, which is involved in cell proliferation and survival. As a result, this compound promotes apoptosis (programmed cell death) and inhibits the proliferation of acute myeloid leukaemia cells .
Comparaison Avec Des Composés Similaires
Suchilactone is unique due to its specific interaction with the SHP2 protein. Similar compounds include other lignans extracted from plants, such as:
Podophyllotoxin: Known for its anti-cancer properties.
Arctigenin: Exhibits anti-inflammatory and anti-cancer activities.
Matairesinol: Has antioxidant and anti-cancer properties.
These compounds share some pharmacological activities with this compound but differ in their specific molecular targets and mechanisms of action.
Propriétés
Formule moléculaire |
C21H20O6 |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C21H20O6/c1-23-17-5-3-13(9-19(17)24-2)7-15-11-25-21(22)16(15)8-14-4-6-18-20(10-14)27-12-26-18/h3-6,8-10,15H,7,11-12H2,1-2H3/b16-8+ |
Clé InChI |
GVNUFBXIXQNOCF-LZYBPNLTSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)CC\2COC(=O)/C2=C/C3=CC4=C(C=C3)OCO4)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CC2COC(=O)C2=CC3=CC4=C(C=C3)OCO4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2R)-2-(ethylamino)propyl]benzamide](/img/structure/B12309776.png)
![N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide](/img/structure/B12309784.png)
![rac-(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12309790.png)

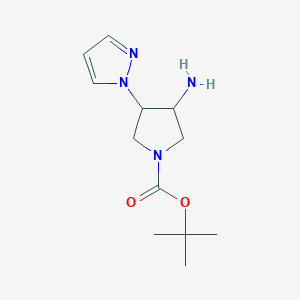

![Rac-2-[(3r,3ar,6ar)-1.1-dioxo-hexahydro-2h-1lambda6-thieno[2.3-c]pyrrol-3-yl]acetic acid hydrochloride](/img/structure/B12309805.png)
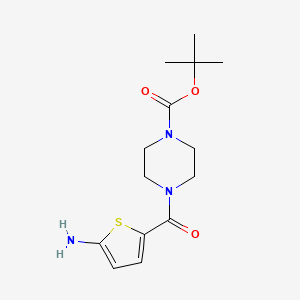
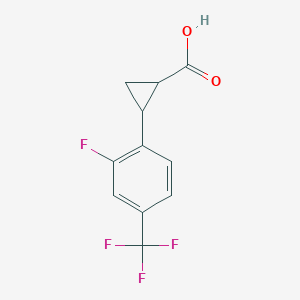
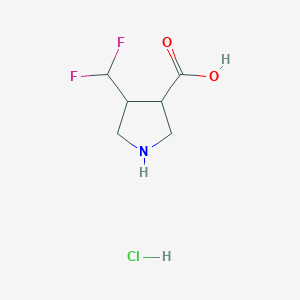
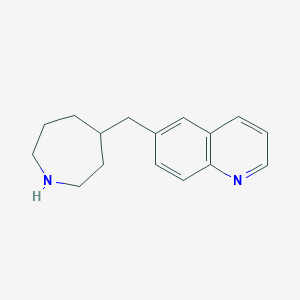
![rac-(3R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid, cis](/img/structure/B12309822.png)
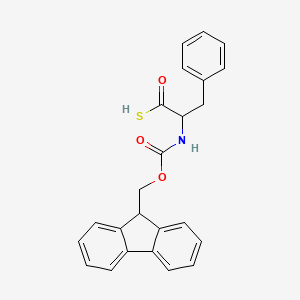
![rac-(3R,8aR)-N'-hydroxy-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboximidamide](/img/structure/B12309838.png)
